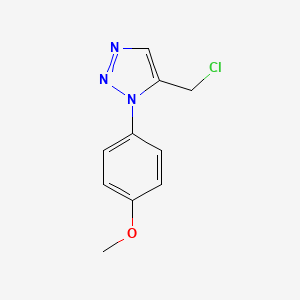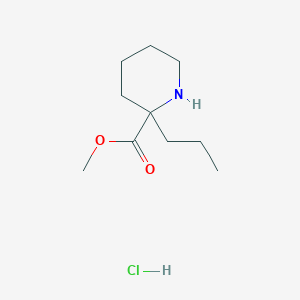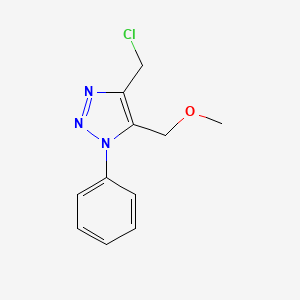![molecular formula C6H5ClN4 B1455723 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1354951-50-0](/img/structure/B1455723.png)
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Descripción general
Descripción
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1354951-50-0 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 7-chloro-5-methyl [1,2,4]triazolo [4,3-c]pyrimidine .
Molecular Structure Analysis
The InChI code for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3,9H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a powder . The storage temperature is 4°C . The compound’s InChI code is 1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3,9H,1H2 .Aplicaciones Científicas De Investigación
Optical Sensors and Biological Applications
Pyrimidine derivatives, including structures similar to 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, have been extensively utilized as optical sensors and in biological applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. These compounds play a significant role in developing optical sensors for detecting various biological and chemical substances (Jindal & Kaur, 2021).
Antibacterial Activity
The antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been highlighted, with compounds within this category showing promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. This underscores the potential of 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives in contributing to the development of new antibacterial agents (Li & Zhang, 2021).
Anti-inflammatory and Anticancer Applications
Research developments in pyrimidines have shown that these compounds exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. The structure-activity relationships (SARs) of pyrimidine derivatives are crucial for designing novel compounds with enhanced therapeutic efficacy and reduced toxicity, offering a pathway for developing new anti-inflammatory and anticancer agents (Rashid et al., 2021).
Synthetic Approaches and Medicinal Aspects
The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, have been explored for developing drug-like candidates displaying a broad range of medicinal properties. This includes anticancer, anti-infectious, and anti-inflammatory activities, highlighting the scaffold's versatility in drug development (Cherukupalli et al., 2017).
Molecular Interactions and Stability
Studies on the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria offer insights into the interactions of pyrimidine derivatives with biological molecules. These interactions can significantly influence the stability and biological activity of these compounds, providing valuable information for designing more effective therapeutic agents (Person et al., 1989).
Safety and Hazards
The safety information for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIQSKWWCNIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN=CN12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)


amine dihydrochloride](/img/structure/B1455645.png)
![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)

![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)
